molecular formula C12H12ClNO2 B15238254 1-(3-Chlorobenzoyl)-4-piperidinone

1-(3-Chlorobenzoyl)-4-piperidinone

Cat. No.: B15238254
M. Wt: 237.68 g/mol
InChI Key: FVKASFKQQYXBBV-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzoyl)-4-piperidinone is an organic compound that belongs to the class of piperidinones It is characterized by the presence of a 3-chlorobenzoyl group attached to the nitrogen atom of a piperidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorobenzoyl)-4-piperidinone typically involves the acylation of 4-piperidone with 3-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorobenzoyl)-4-piperidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The chlorine atom in the 3-chlorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: 1-(3-Chlorobenzoyl)-4-hydroxypiperidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chlorobenzoyl)-4-piperidinone has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.

    Industrial Applications: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzoyl)-4-piperidinone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorobenzoyl)-4-hydroxypiperidine
  • 1-(3-Chlorobenzoyl)-4-methylpiperidine
  • 1-(3-Chlorobenzoyl)-4-ethylpiperidine

Uniqueness

1-(3-Chlorobenzoyl)-4-piperidinone is unique due to its specific structural features, such as the presence of a 3-chlorobenzoyl group and a piperidinone ring. These features confer distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

IUPAC Name

1-(3-chlorobenzoyl)piperidin-4-one

InChI

InChI=1S/C12H12ClNO2/c13-10-3-1-2-9(8-10)12(16)14-6-4-11(15)5-7-14/h1-3,8H,4-7H2

InChI Key

FVKASFKQQYXBBV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=O)C(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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